molecular formula C17H14N4OS2 B216025 6-Amino-3-(2,5-dimethyl-3-thienyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-(2,5-dimethyl-3-thienyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B216025
M. Wt: 354.5 g/mol
InChI Key: JBRJMRWQSAPTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(2,5-dimethyl-3-thienyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound that has gained attention in scientific research for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-Amino-3-(2,5-dimethyl-3-thienyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, studies suggest that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 6-Amino-3-(2,5-dimethyl-3-thienyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can affect various biochemical and physiological processes. It has been shown to decrease the levels of inflammatory cytokines and increase the levels of antioxidant enzymes. It may also affect the activity of enzymes involved in DNA replication and repair.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Amino-3-(2,5-dimethyl-3-thienyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its potential as a multifunctional compound with various applications. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 6-Amino-3-(2,5-dimethyl-3-thienyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile include investigating its potential as a therapeutic agent for various diseases, exploring its interactions with other compounds, and optimizing its synthesis method for better yields and purity. Further studies are also needed to fully understand its mechanism of action and potential side effects.
In conclusion, 6-Amino-3-(2,5-dimethyl-3-thienyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent and optimize its use in scientific research.

Synthesis Methods

The synthesis of 6-Amino-3-(2,5-dimethyl-3-thienyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the reaction of 2,5-dimethyl-3-thiophenecarboxaldehyde and 2-thiophenecarboxylic acid hydrazide with ethyl cyanoacetate in the presence of piperidine. The reaction yields a yellow solid that is purified by recrystallization.

Scientific Research Applications

The potential applications of 6-Amino-3-(2,5-dimethyl-3-thienyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in scientific research are diverse. This compound has been studied for its anticancer, antimicrobial, and antifungal properties. It has also been investigated for its potential as an anti-inflammatory and analgesic agent.

properties

Product Name

6-Amino-3-(2,5-dimethyl-3-thienyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula

C17H14N4OS2

Molecular Weight

354.5 g/mol

IUPAC Name

6-amino-3-(2,5-dimethylthiophen-3-yl)-4-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C17H14N4OS2/c1-8-6-10(9(2)24-8)15-14-13(12-4-3-5-23-12)11(7-18)16(19)22-17(14)21-20-15/h3-6,13H,19H2,1-2H3,(H,20,21)

InChI Key

JBRJMRWQSAPTPT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(S1)C)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CS4

Canonical SMILES

CC1=CC(=C(S1)C)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CS4

Origin of Product

United States

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